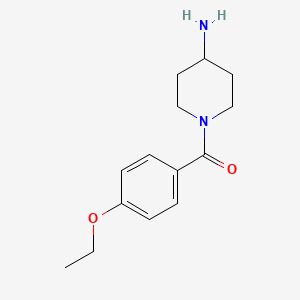

1-(4-Ethoxybenzoyl)piperidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Ethoxybenzoyl)piperidin-4-amine is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology. The compound features a piperidine ring, which is a common structural motif in many pharmacologically active compounds.

準備方法

The synthesis of 1-(4-Ethoxybenzoyl)piperidin-4-amine typically involves the reaction of 4-ethoxybenzoyl chloride with piperidin-4-amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

化学反応の分析

1-(4-Ethoxybenzoyl)piperidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to an alcohol.

Common reagents and conditions for these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Scientific Research Applications

1-(4-Ethoxybenzoyl)piperidin-4-amine has several key applications across various domains:

Medicinal Chemistry

- Antiviral Research : The compound's ability to inhibit CCR5 makes it a candidate for further development as an antiviral agent, particularly against HIV. Studies indicate that compounds targeting CCR5 can significantly reduce viral load in infected individuals.

Enzyme Inhibition Studies

- The compound is utilized in research focused on enzyme inhibition due to its structural similarity to biologically active molecules. Its interactions with specific enzymes can provide insights into potential therapeutic pathways.

Synthesis of Complex Molecules

- As an intermediate in chemical synthesis, this compound is instrumental in creating more complex pharmaceutical compounds. Its unique structure allows for modifications that can enhance biological activity or specificity.

- The compound has been assessed for various biological activities, including its potential as an anticancer agent. Research indicates that piperidine derivatives can exhibit significant anticancer properties, making this compound a subject of interest in oncology studies .

Case Study 1: Antiviral Efficacy

A study investigated the efficacy of various CCR5 antagonists, including this compound, in inhibiting HIV entry into CD4+ T cells. Results indicated a significant reduction in viral replication when treated with this compound, highlighting its potential as a therapeutic agent against HIV.

Case Study 2: Anticancer Potential

Research published in the Tropical Journal of Pharmaceutical Research evaluated several piperidine derivatives for anticancer activity. Among them, compounds structurally related to this compound showed promising results with low IC50 values against various cancer cell lines, suggesting their potential for further development as anticancer drugs .

作用機序

The mechanism of action of 1-(4-Ethoxybenzoyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperidine ring allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules .

類似化合物との比較

1-(4-Ethoxybenzoyl)piperidin-4-amine can be compared to other piperidine derivatives, such as:

1-Benzylpyrrolidine-3-amine: Known for its antiaggregatory and antioxidant effects.

4-(Piperidin-1-yl)pyridine derivatives: Exhibiting strong factor IIa inhibition and anticoagulant effects.

The uniqueness of this compound lies in its specific structural features, such as the ethoxybenzoyl group, which may confer distinct biological activities and chemical reactivity compared to other piperidine derivatives.

生物活性

1-(4-Ethoxybenzoyl)piperidin-4-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly as a chemokine receptor CCR5 antagonist. This article explores the compound's biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C15H20N2O

- Molecular Weight : 248.32 g/mol

- CAS Number : 885531-11-3

The compound features a piperidine ring substituted with an ethoxybenzoyl group, which is critical for its biological activity.

This compound primarily acts as an antagonist of the CCR5 receptor , which is a co-receptor for HIV entry into host cells. By blocking this receptor, the compound prevents the virus from entering and infecting cells, thereby potentially reducing viral load in infected individuals.

Biochemical Pathways

The blockade of CCR5 disrupts normal signaling pathways associated with immune response and viral entry. This action can lead to:

- Decreased HIV-1 entry into CD4+ T cells.

- Inhibition of inflammatory responses mediated by chemokines that bind to CCR5.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics, although specific data on bioavailability and half-life remain limited. The compound's interactions with other drugs and metabolic pathways require further investigation.

Antiviral Activity

Research has demonstrated that this compound effectively inhibits HIV replication in vitro by preventing viral entry into host cells. This property positions it as a candidate for further development in HIV therapeutics.

Other Biological Activities

Beyond its antiviral properties, this compound has been explored for:

- Enzyme inhibition studies : Its structural similarity to biologically active molecules allows it to serve as a valuable tool in enzyme inhibition research.

- Potential therapeutic applications : Ongoing studies are investigating its effects on various diseases where CCR5 plays a pivotal role.

Comparative Analysis with Similar Compounds

| Compound Name | Activity | Mechanism of Action |

|---|---|---|

| This compound | CCR5 antagonist | Blocks HIV entry |

| 1-Benzylpyrrolidine-3-amine | Antiaggregatory, antioxidant effects | Various receptor interactions |

| 4-(Piperidin-1-yl)pyridine derivatives | Factor IIa inhibition | Anticoagulant effects |

The unique ethoxybenzoyl group in this compound enhances its specificity and efficacy compared to other piperidine derivatives.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various piperidine derivatives, including this compound. These investigations often involve:

- Molecular docking studies to predict binding affinities to CCR5.

- In vitro assays to assess antiviral efficacy against HIV strains.

For instance, a study highlighted the effectiveness of this compound in reducing viral load in cell cultures infected with HIV, indicating its potential as part of combination therapies .

特性

IUPAC Name |

(4-aminopiperidin-1-yl)-(4-ethoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-2-18-13-5-3-11(4-6-13)14(17)16-9-7-12(15)8-10-16/h3-6,12H,2,7-10,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEAOTAWWXMWTKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。